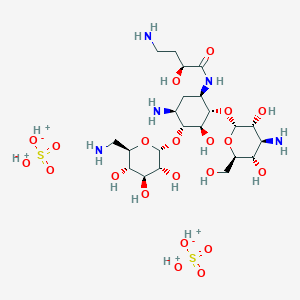

Amikacin sulfate

Overview

Description

Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin . It is used to treat serious bacterial infections in many different parts of the body . This medicine is for short-term use only (7 to 10 days) and works by killing bacteria or preventing their growth .

Synthesis Analysis

Amikacin is synthesized by acylation of the kanamycin A amino group with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) . A study also mentioned the preparation of amikacin sulfate-loaded nanoparticles by w/o/w emulsification solvent evaporation approach succeeded by high-pressure homogenization .Molecular Structure Analysis

The molecular formula of Amikacin sulfate is C22H43N5O13 . The molar mass is 585.608 g·mol−1 .Chemical Reactions Analysis

A study mentioned the use of Hantzsch reagent (mixture of acetylacetone, formaldehyde, and acetate buffer) as a pre-column derivatization for Amikacin . The reaction was monitored through HPLC by taking an aliquot every 3 min of interval .Scientific Research Applications

Treatment of Bacterial Infections

Amikacin sulfate is widely used as a semisynthetic aminoglycoside antibiotic to treat serious bacterial infections, particularly those caused by Gram-negative bacteria. It works by binding to bacterial components that produce proteins, blocking protein synthesis and inhibiting bacterial growth .

Combatting Multidrug-Resistant Tuberculosis

Due to its resistance to aminoglycoside-modifying enzymes, Amikacin sulfate is an effective treatment option for multidrug-resistant tuberculosis (MDR-TB), providing a crucial option in the fight against this global health challenge .

Quantification in Pharmaceutical Formulations

Amikacin sulfate’s concentration in pharmaceutical formulations, such as injections, can be quantified using techniques like Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), ensuring proper dosage and efficacy .

Drug Delivery Systems

Research has explored the encapsulation of Amikacin sulfate in various drug delivery systems, such as solid lipid nanoparticles and thiolated chitosan nanoparticles, to improve its release rate and bioavailability for oral delivery .

Antibacterial Activity Enhancement

Formulations of Amikacin sulfate in polymeric nanoparticles have shown enhanced antibacterial activity against pathogens like Staphylococcus aureus, indicating potential for more effective treatments .

Dosing Strategies to Minimize Toxicity

Amikacin is typically administered based on weight and divided into two to three applications per day or as a once-daily strategy. The latter is preferred to minimize the common toxic effects of aminoglycosides, such as ototoxicity and nephrotoxicity .

Mechanism of Action

Target of Action

Amikacin sulfate primarily targets the bacterial 30S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Amikacin binds to the bacterial 30S ribosomal subunits, interfering with mRNA binding and tRNA acceptor sites . This interaction inhibits protein synthesis, thereby interfering with bacterial growth .

Biochemical Pathways

Amikacin’s structure has been altered to reduce the possible route of enzymatic deactivation, thus reducing bacterial resistance . The main resistance mechanism against Amikacin in clinics is acetylation by the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme found in Gram-negative bacteria .

Pharmacokinetics

Amikacin exhibits linear pharmacokinetics, with a clearance of 9.93 mL/h in both infection models after a single dose . The volume of distribution differs between models, resulting in an elimination half-life of 48 min for the bloodstream and 36 min for the lung model . The drug exposure in ELF (Epithelial Lining Fluid) was 72.7% compared to that in plasma . Systemic absorption of amikacin following oral inhalation is expected to be low compared to intravenous administration .

Result of Action

The result of Amikacin’s action is the inhibition of bacterial growth. By binding to the bacterial 30S ribosomal subunits, Amikacin interferes with protein synthesis within the bacterial cell, leading to the death of the bacteria .

Action Environment

Amikacin exerts activity against more resistant gram-negative bacilli such as Acinetobacter baumanii and Pseudomonas aeruginosa . It also exerts excellent activity against most aerobic gram-negative bacilli from the Enterobacteriaceae family, including Nocardia and some Mycobacterium . The protein binding of Amikacin in serum is ≤ 10% , which means that a significant proportion of the drug remains free in the serum to exert its antibacterial action.

Safety and Hazards

properties

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKSEJFHKVNEFI-GCZBSULCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47N5O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045247 | |

| Record name | Amikacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amikacin sulfate | |

CAS RN |

39831-55-5 | |

| Record name | Amikacin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039831555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amikacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amikacin bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIKACIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6M33094FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

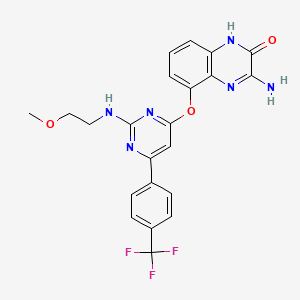

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.